Estrone glucuronide

Vue d'ensemble

Description

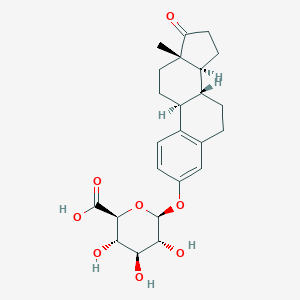

Estrone glucuronide, also known as estrone-3-D-glucuronide, is a conjugated metabolite of estrone. It is formed from estrone in the liver by the enzyme UDP-glucuronyltransferase through the attachment of glucuronic acid. This process increases the water solubility of estrone, facilitating its excretion in the urine by the kidneys . This compound plays a significant role in the metabolism and regulation of estrogen levels in the body.

Applications De Recherche Scientifique

Estrone glucuronide has various applications in scientific research, particularly in the fields of reproductive health, endocrinology, and environmental science.

Chemistry:

- Used as a standard in analytical chemistry for the quantification of estrogen metabolites in biological samples .

Biology:

- Serves as a biomarker for monitoring ovarian activity and follicular growth in women. It is used in fertility studies and reproductive health research .

Medicine:

- Employed in hormone replacement therapy research to understand the metabolism and excretion of estrogens in postmenopausal women .

Industry:

Mécanisme D'action

Target of Action

Estrone glucuronide, a conjugated metabolite of estrone, primarily targets estrogen-responsive tissues such as female organs, breasts, hypothalamus, and pituitary . It interacts with estrogen receptors in these tissues, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and maintaining the health of the reproductive system .

Biochemical Pathways

This compound is formed from estrone in the liver by the enzyme UDP-glucuronyltransferase . This enzyme attaches a glucuronic acid to estrone, increasing its water solubility . The glucuronidation of estrone is a key step in the metabolism of estrogens, leading to the formation of more water-soluble compounds that can be readily excreted by the kidneys .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is formed in the liver and is eventually excreted in the urine by the kidneys . Its high water solubility aids in its excretion . When exogenous estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver . A single administered dose of estradiol is absorbed 15% as estrone, 25% as estrone sulfate, 25% as estradiol glucuronide, and 25% as this compound .

Result of Action

The action of this compound at the cellular level results in a variety of effects. As a metabolite of estradiol, it plays a key role in many of the body’s functions. In women, it’s involved in regulating the menstrual cycle and maintaining the health of the reproductive system . In both men and women, it helps to maintain bone health and plays a role in regulating mood and cognitive function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as UDP-glucuronyltransferase, is crucial for its formation . Additionally, factors that affect the function of the intestines and liver can impact the first-pass metabolism of estradiol, influencing the levels of this compound in the body .

Analyse Biochimique

Biochemical Properties

Estrone glucuronide is involved in several biochemical reactions, primarily related to estrogen metabolism. The enzyme UDP-glucuronyltransferase catalyzes the conjugation of glucuronic acid to estrone, forming this compound . This reaction increases the hydrophilicity of estrone, making it more soluble in water and easier to excrete. This compound interacts with various proteins and enzymes, including transporters that facilitate its movement across cell membranes and into excretory pathways .

Cellular Effects

This compound influences various cellular processes, particularly those related to estrogen signaling. It can be reconverted back into estradiol, which then binds to estrogen receptors in target cells, affecting gene expression and cellular metabolism . This conversion and subsequent receptor binding play a role in regulating cell growth, differentiation, and other estrogen-dependent processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its conversion back into estradiol. Estradiol then binds to estrogen receptors, which dimerize and translocate to the cell nucleus. In the nucleus, these hormone-receptor complexes bind to estrogen response elements on DNA, modulating the transcription of target genes . This process influences various cellular functions, including cell proliferation, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but it can be hydrolyzed back into estrone and glucuronic acid under certain conditions . Long-term studies have shown that this compound can serve as a reservoir for estradiol, extending its half-life and maintaining estrogenic activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it primarily acts as a reservoir for estradiol, maintaining estrogenic activity. At higher doses, it can lead to adverse effects such as hormonal imbalances and toxicity . Studies have shown that excessive levels of this compound can disrupt normal endocrine functions and lead to various health issues .

Metabolic Pathways

This compound is involved in the metabolic pathways of estrogen. It is formed from estrone by the action of UDP-glucuronyltransferase and can be reconverted back into estradiol . This reversible conversion plays a crucial role in maintaining estrogen homeostasis. Additionally, this compound can be further metabolized into other estrogen conjugates, contributing to the complex regulation of estrogen levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate its uptake into liver and kidney cells . Efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) mediate its expulsion into bile, urine, and the intestinal lumen . These transport mechanisms ensure the proper distribution and excretion of this compound .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and transporters involved in its metabolism and excretion . It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its interactions with transport proteins ensure its proper localization within cells and tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Estrone glucuronide is synthesized through the glucuronidation of estrone. This reaction involves the enzyme UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estrone. The reaction typically occurs in the liver, where the enzyme is abundant .

Industrial Production Methods: Industrial production of this compound involves the extraction of estrone from natural sources, followed by its enzymatic conversion to this compound. The process includes:

- Extraction of estrone from plant or animal sources.

- Purification of estrone.

- Enzymatic glucuronidation using UDP-glucuronyltransferase.

- Purification and isolation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Estrone glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to estrone by the enzyme β-glucuronidase. Additionally, it can participate in conjugation reactions with other molecules, such as sulfates .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, aqueous conditions.

Conjugation: UDP-glucuronic acid, UDP-glucuronyltransferase enzyme, liver microsomes.

Major Products:

Hydrolysis: Estrone.

Conjugation: this compound.

Comparaison Avec Des Composés Similaires

Estradiol Glucuronide: Formed from estradiol, has higher estrogenic potency compared to estrone glucuronide.

Estriol Glucuronide: Formed from estriol, primarily involved in pregnancy-related estrogen metabolism.

Uniqueness: this compound is unique in its role as a major circulating estrogen metabolite in postmenopausal women. Its formation and excretion provide a mechanism for regulating estrogen levels and maintaining hormonal balance .

Activité Biologique

Estrone glucuronide (E1-3G) is a significant metabolite of estrone, an endogenous estrogen, formed through the process of glucuronidation. This compound plays a crucial role in estrogen metabolism and has implications for various biological activities, particularly in reproductive health and cancer biology. This article details the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is primarily produced in the liver through the action of uridine diphosphoglucuronosyl transferases (UGTs). The formation of E1-3G facilitates the excretion of estrone and its metabolites via urine, thus regulating estrogen levels in the body. The biological activity of E1-3G is closely linked to its conversion back to estrone or estradiol by gut microbiota through β-glucuronidases, which can reactivate these estrogens from their inactive forms .

Biological Activities

1. Estrogen Reactivation and Gut Microbiota Interaction

Recent studies have demonstrated that specific gut microbial β-glucuronidases can cleave E1-3G to release active estrone. A study involving 35 human gut microbial enzymes found that 17 could effectively process E1-3G, with varying catalytic efficiencies ranging from to s m . This reactivation process suggests a significant role for gut microbiota in modulating estrogenic activity in the body.

2. Role in Ovarian Stimulation

A prospective observational study involving 54 patients undergoing ovarian stimulation revealed a strong correlation between serum estradiol (E2) levels and urinary E1-3G concentrations during treatment cycles. The daily growth rates of urinary E1-3G were approximately 50%, paralleling the growth rates of estradiol, indicating its potential as a biomarker for monitoring ovarian response during fertility treatments .

3. Cancer Research Implications

The relationship between this compound levels and breast cancer risk has been explored in several studies. Elevated levels of E1-3G have been associated with increased breast cancer risk, suggesting that monitoring this metabolite could provide insights into estrogen-related tumorigenesis . Furthermore, research indicates that E1-3G may play a role in modulating the effects of estrogens on breast tissue proliferation .

Table 1: Catalytic Efficiency of Gut Microbial GUS Enzymes on this compound

| Enzyme Class | Number of Active Enzymes | Catalytic Efficiency Range (s m) |

|---|---|---|

| Loop 1 | 10 | to |

| Mini-Loop 1 | 5 | to |

| FMN-binding | 2 | to |

Table 2: Estrone-3-Glucuronide Levels During Ovarian Stimulation

| Protocol Type | Median Serum E2 (ng/ml) | Median Urinary E1-3G (ng/ml) |

|---|---|---|

| Antagonist Protocol | 995 | 1870 |

| Progestin-Primed Protocol | 1017 | 2143 |

Case Studies

Case Study: Monitoring this compound Levels During IVF

In a study involving thirty women undergoing IVF treatment using gonadotropin-releasing hormone antagonist protocols, daily measurements of urinary E1-3G were taken using home monitoring devices. Results indicated that higher urinary E1-3G levels correlated with successful oocyte retrieval and fertilization outcomes, suggesting its utility as a predictive marker for IVF success .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVHYPASAQKM-JBAURARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891497 | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2479-90-5 | |

| Record name | Estrone 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.